N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide

Medicinal Chemistry Structural Biology Scaffold Design

N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide (CAS 1010892-59-7) is a synthetic hybrid heterocyclic amide with molecular formula C20H13NO4 and molecular weight 331.3 g/mol. The structure comprises a benzofuran-2-yl(phenyl)methanone core (a benzofuran-2-carbonyl group directly attached to a phenyl ring via a ketone bridge) coupled to a terminal furan-2-carboxamide moiety.

Molecular Formula C20H13NO4
Molecular Weight 331.3 g/mol
Cat. No. B12192884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide
Molecular FormulaC20H13NO4
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C20H13NO4/c22-19(18-12-14-4-1-2-5-16(14)25-18)13-7-9-15(10-8-13)21-20(23)17-6-3-11-24-17/h1-12H,(H,21,23)
InChIKeyBXILNWCPWSNLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide (CAS 1010892-59-7): Procurement-Relevant Compound Identity and Physicochemical Baseline


N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide (CAS 1010892-59-7) is a synthetic hybrid heterocyclic amide with molecular formula C20H13NO4 and molecular weight 331.3 g/mol . The structure comprises a benzofuran-2-yl(phenyl)methanone core (a benzofuran-2-carbonyl group directly attached to a phenyl ring via a ketone bridge) coupled to a terminal furan-2-carboxamide moiety . No biological activity has been annotated for this exact compound in authoritative public databases such as ChEMBL or ZINC, confirming it is a relatively unexplored chemotype [1].

Why Generic Substitution of N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide with In-Class Analogs Fails


Although numerous benzofuran-2-carboxamide derivatives exhibit anticancer and NF-κB inhibitory activities, their biological profiles are exquisitely sensitive to the nature of the linker between the benzofuran core and the pendant phenyl ring, as well as to the substitution pattern on the terminal amide [1]. The target compound's unique structural feature—a ketone carbonyl linker (C=O) directly bridging the benzofuran-2-position to the phenyl ring, combined with a furan-2-carboxamide terminus—creates a distinct conformational landscape, electronic distribution, and hydrogen-bonding topology that cannot be replicated by the more common diamide-linked analogs (e.g., CAS 5840-02-8) or mono-amide variants (e.g., CAS 443291-26-7) . These structural differences translate to divergent physicochemical properties (MW, PSA, rotatable bond count) that directly impact target engagement, solubility, and metabolic stability—each critical for procurement decisions in drug discovery or chemical biology workflows [2].

Quantitative Differentiation Evidence for N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide vs. Closest Structural Analogs


Ketone vs. Amide Linker: Hydrogen-Bond Acceptor Topology and Conformational Restriction

The target compound possesses a ketone carbonyl (C=O) bridge between the benzofuran C-2 and the central phenyl ring, whereas the closest diamide analog (CAS 5840-02-8) employs an amide (-CONH-) linkage at the same position . The ketone linker eliminates one hydrogen-bond donor atom relative to the diamide (HBD count = 1 vs. 2 for CAS 5840-02-8) and reduces the polar surface area (predicted PSA ≈ 72 Ų vs. 84.48 Ų for the diamide analog) . The ketone is geometrically planar (sp² hybridized) and restricts rotation compared to the amide's partial double-bond character, producing a more rigid, flattened pharmacophore .

Medicinal Chemistry Structural Biology Scaffold Design

Molecular Weight Advantage: Lighter Scaffold with Higher Atom Economy

The target compound (MW 331.3 g/mol, C20H13NO4) is approximately 15 g/mol lighter than the diamide analog CAS 5840-02-8 (MW 346.34 g/mol, C20H14N2O4) and contains one fewer nitrogen atom . This mass difference arises from the replacement of an -NH- group (amide nitrogen) with a carbonyl oxygen (ketone), substituting an H-bond donor with an H-bond acceptor . The lower molecular weight places the compound closer to the 'Rule of 3' fragment-like space, offering greater potential for downstream property optimization via fragment growth strategies [1].

Drug Design Fragment-Based Screening Lead Optimization

Benzofuran-2-yl(phenyl)methanone Substructure: Privileged Motif for α-Amylase Inhibition

A series of 30 benzofuran-2-yl(phenyl)methanone derivatives—sharing the identical benzofuran-2-carbonyl-phenyl ketone substructure as the target compound—were evaluated for α-amylase inhibition and radical scavenging activity [1]. Among these, para-substituted analogs demonstrated α-amylase IC50 values ranging from 18.04 to 48.33 µM, DPPH radical scavenging IC50 values of 16.04–32.33 µM, and ABTS radical scavenging IC50 values of 16.99–33.01 µM [1]. The diamide analog (CAS 5840-02-8) and mono-amide analog (CAS 443291-26-7) lack this exact benzofuran-2-yl(phenyl)methanone substructure and were not evaluated in this study [1].

Diabetes Research α-Amylase Inhibition Antioxidant Screening

Class-Level Anticancer Activity in Benzofuran-2-Carboxamide Derivatives: Low Micromolar GI50 Across Six Cancer Cell Lines

In a systematic SAR study of 60 benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, compounds bearing electron-donating (+M effect) substituents on the N-phenyl ring exhibited potent antiproliferative activity at low micromolar concentrations across six human cancer cell lines (ACHN renal, HCT15 colon, MM231 breast, NUGC-3 gastric, NCI-H23 lung, PC-3 prostate) as measured by the sulforhodamine B assay [1]. The lead compound 3m (benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide) demonstrated a GI50 of 2.20–5.86 µM across the panel and concurrently inhibited LPS-induced NF-κB transcriptional activity [1]. The target compound retains the benzofuran-2-carbonyl pharmacophore but replaces the amide N-phenyl substituent with a ketone-linked phenyl-furan-2-carboxamide extension—a structural divergence that may modulate both potency and selectivity relative to the 3m benchmark.

Oncology Anticancer Drug Discovery NF-κB Inhibition

Enhanced Chemical Stability: Ketone Linker Resistance to Hydrolytic Degradation vs. Amide-Linked Analogs

The ketone carbonyl linkage in the target compound (benzofuran-2-C(=O)-phenyl) is inherently less susceptible to aqueous hydrolysis than the secondary amide bond (-CONH-) present in the diamide analog CAS 5840-02-8 . While amides undergo acid- or base-catalyzed hydrolysis via tetrahedral intermediate formation, ketones lack the resonance-stabilized leaving group (-NH2/NH-) characteristic of amide hydrolysis, conferring greater chemical robustness under a range of pH conditions . The target compound is reported with a boiling point of approximately 390°C at 760 mmHg (estimated) and density of 1.402 g/cm³, consistent with a stable, non-hygroscopic solid at ambient conditions .

Chemical Stability Formulation Science Assay Development

Furan-2-Carboxamide Terminal Group: Distinct Heterocyclic Pharmacophore Not Present in Acetamide or Hydroxy Analogs

The target compound's furan-2-carboxamide terminus distinguishes it from the closest non-diamide analog, N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]acetamide (CAS 93325-28-1, MW 279.29), which bears a simple acetyl group . The furan ring introduces an additional heterocyclic H-bond acceptor (furan oxygen) and extends the π-system for potential π-π stacking interactions with aromatic protein residues . In a 2019 study, N-(benzoylphenyl)-1-benzofuran-2-carboxamides (sharing the benzoylphenyl ketone motif) demonstrated significant in vivo antihyperlipidemic activity in Triton WR-1339-induced hyperlipidemic rats, with compounds 3b and 4c′ reducing plasma triglycerides to levels comparable with bezafibrate [1].

Heterocyclic Chemistry Pharmacophore Modeling Target Engagement

Best Research and Industrial Application Scenarios for N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide


Anticancer Lead Optimization: Scaffold with Class-Validated NF-κB and Antiproliferative Activity

The compound serves as a structurally distinct entry point for anticancer drug discovery programs targeting the NF-κB pathway. The benzofuran-2-carbonyl-phenyl core is established in 60-analog SAR studies as a scaffold conferring low micromolar GI50 values against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) when appropriately substituted [1]. The target compound's unique ketone linker and furan-2-carboxamide terminus represent unexplored vectors for modulating potency, selectivity, and physicochemical properties relative to the reference lead 3m (benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide, GI50 = 2.20–5.86 µM) [1].

Metabolic Disease Research: α-Amylase Inhibition and Antioxidant Dual-Activity Screening

The benzofuran-2-yl(phenyl)methanone core substructure—identical to that in the target compound—has been validated in a series of 30 analogs for dual α-amylase inhibitory (IC50 = 18.04–48.33 µM) and radical scavenging activity (DPPH IC50 = 16.04–32.33 µM; ABTS IC50 = 16.99–33.01 µM) [2]. Para-substituted derivatives are most active, suggesting the target compound's para-furan-2-carboxamide extension may support similar or enhanced activity [2]. This makes it suitable for diabetes and oxidative stress-related research programs seeking benzofuran-based tool compounds or lead scaffolds [2].

Chemical Biology Probe Development: Ketone-Linked Benzofuran-Phenyl Pharmacophore with Reduced H-Bond Donor Count

With only one hydrogen-bond donor (vs. two for the diamide analog CAS 5840-02-8), a lower predicted tPSA (≈72 Ų vs. 84.48 Ų), and a rigid ketone linker that restricts conformational flexibility, the compound is better suited for intracellular target engagement and potential CNS penetration than the more polar, flexible diamide analog . These properties position it as a superior scaffold for developing cell-permeable chemical probes, particularly for targets located in the cytoplasm or nucleus where excessive HBD count and PSA are known liabilities .

Hypolipidemic Agent Development: Benzofuran-2-Carboxamide Series with In Vivo Validation

Structurally related N-(benzoylphenyl)-1-benzofuran-2-carboxamides have demonstrated significant in vivo antihyperlipidemic efficacy in the Triton WR-1339 rat model, reducing plasma triglycerides to levels comparable with the clinical fibrate bezafibrate [3]. The target compound's benzofuran-2-carbonyl-phenyl ketone motif matches this pharmacophore, while the furan-2-carboxamide terminus offers an underexplored substituent space for optimizing potency, oral bioavailability, and duration of action in cardiovascular or metabolic disease animal models [3].

Quote Request

Request a Quote for N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.